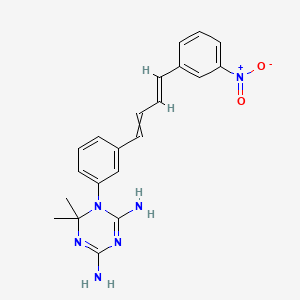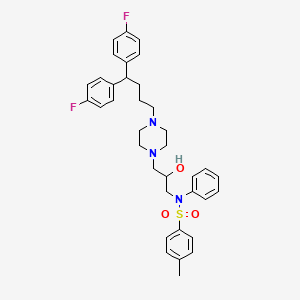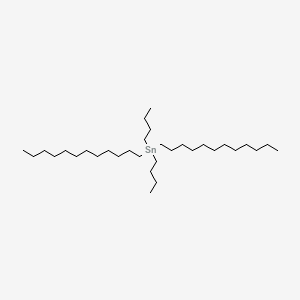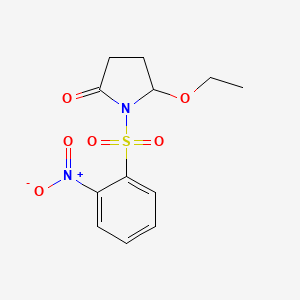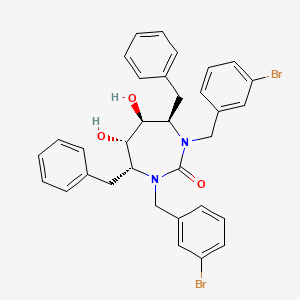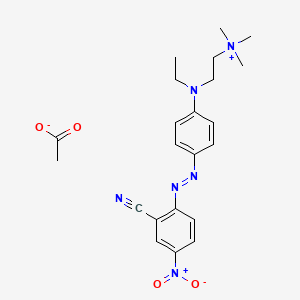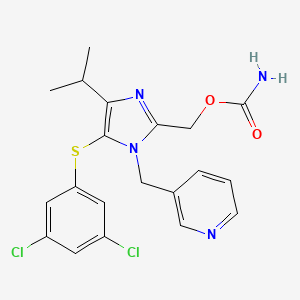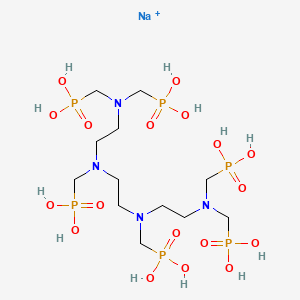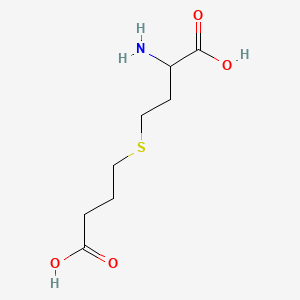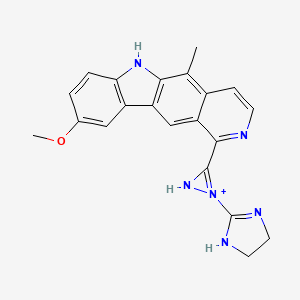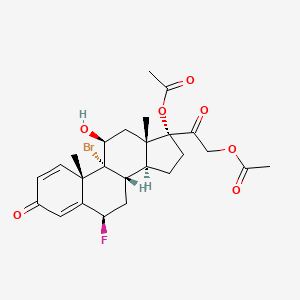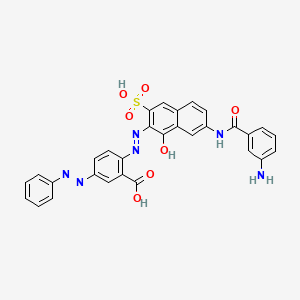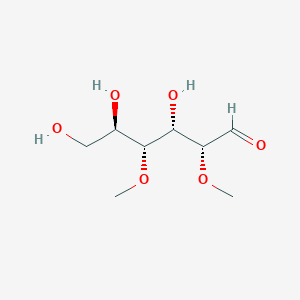
2,4-Di-O-methyl-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-O-methyl-D-glucose is a derivative of D-glucose, where the hydroxyl groups at the 2nd and 4th positions are replaced by methoxy groups. This modification alters the chemical properties of the glucose molecule, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-O-methyl-D-glucose typically involves the selective methylation of D-glucose. One common method is the methylation of glucose using dimethyl sulfate in a basic solution, followed by hydrolysis to yield the desired product . Another approach involves the use of methyl iodide and silver oxide in N,N-dimethylmethanamide solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Di-O-methyl-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide and silver oxide in N,N-dimethylmethanamide solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,4-Di-O-methyl-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antitumor activity.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,4-Di-O-methyl-D-glucose involves its interaction with specific molecular targets and pathways. The methoxy groups at the 2nd and 4th positions influence the compound’s reactivity and binding affinity to enzymes and receptors. This can affect various biochemical pathways, including those involved in carbohydrate metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-methyl-D-glucose: Another methylated derivative of D-glucose with four methoxy groups.
1,2,3,4,6-Pentagalloyl glucose: A gallotannin with multiple galloyl groups attached to the glucose molecule.
Uniqueness
2,4-Di-O-methyl-D-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where selective reactivity and binding are required.
Propriétés
Numéro CAS |
19887-43-5 |
|---|---|
Formule moléculaire |
C8H16O6 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-3,5,6-trihydroxy-2,4-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O6/c1-13-6(4-10)7(12)8(14-2)5(11)3-9/h4-9,11-12H,3H2,1-2H3/t5-,6+,7-,8-/m1/s1 |
Clé InChI |
UITMJPZVJJKFBV-ULAWRXDQSA-N |
SMILES isomérique |
CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OC)O |
SMILES canonique |
COC(C=O)C(C(C(CO)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


